molecular formula C13H14N4S B2661986 5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 294668-18-1

5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Numéro de catalogue: B2661986
Numéro CAS: 294668-18-1
Poids moléculaire: 258.34
Clé InChI: GCAIZJXMMOWLJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a polycyclic heterocyclic compound featuring a fused thieno-triazolo-pyrimidine scaffold. Its structure incorporates a tetrahydrobenzo ring system, an ethyl substituent at position 5, and a sulfur atom within the thiophene moiety. This compound is synthesized via cyclocondensation reactions, such as the reflux of hydrazino derivatives with acetic acid or formic acid, followed by recrystallization from ethanol or DMF .

Propriétés

IUPAC Name

7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-2-10-15-13-11(12-16-14-7-17(10)12)8-5-3-4-6-9(8)18-13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAIZJXMMOWLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C4=NN=CN14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno Ring: The initial step involves the synthesis of the thieno ring, often starting from a substituted benzothiophene derivative.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the triazolo and pyrimidine rings. This step often involves the use of reagents such as hydrazine hydrate and formic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It has been evaluated for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with specific biological targets makes it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism of action of 5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can lead to various biological effects, depending on the role of the target protein in cellular processes.

Comparaison Avec Des Composés Similaires

Structural Features

The compound belongs to a family of thieno-triazolo-pyrimidines, which differ in substituents, ring saturation, and fused ring systems. Key structural variations include:

  • Substituent Position : The ethyl group at position 5 distinguishes it from analogs like 3-methyl (compound 25 ) or 5-methyl derivatives (CAS 77995-35-8) .
  • Ring Saturation: The tetrahydrobenzo ring contrasts with fully aromatic systems (e.g., pyrido-thieno derivatives in ) or cyclopenta/cyclohepta rings (e.g., compound 43) .
  • Heteroatom Modifications: Replacement of sulfur with oxygen or nitrogen alters electronic properties, as seen in pyrano-thieno derivatives (e.g., 3,10,10-trimethyl-5-phenyl-10,11-dihydro-8H-pyrano-thieno-triazolo-pyrimidine) .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point Key Spectral Data (¹H NMR) Source
5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine C₁₃H₁₄N₄S 274.34 Not reported Not available
3-Methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (25 ) C₁₁H₁₀N₄S 230.29 136°C δ 9.55 (s, CHpyrimidine), 8.60 (s, CHtriazole)
5-Methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine C₁₂H₁₂N₄S 244.31 Not reported Not available
6-(4-Chlorobenzyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one C₁₈H₁₄ClN₅OS 399.85 Not reported X-ray crystal structure (PDB entry)

Notes:

  • The ethyl substituent in the target compound likely enhances lipophilicity compared to methyl analogs, influencing bioavailability.

Key Findings :

  • Substituent Impact : Methyl/ethyl groups at position 5 or 3 correlate with apoptosis induction, while bulky groups (e.g., benzylthio) may improve pharmacokinetics .
  • Ring Modifications: Pyrano or pyrido fusions (e.g., compound 9a,b) reduce activity compared to tetrahydrobenzo systems, suggesting steric hindrance limits target engagement .

Activité Biologique

5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties based on diverse research findings and case studies.

  • Molecular Formula : C13H14N4S
  • Molar Mass : 258.34 g/mol
  • CAS Number : 294668-18-1
  • Density : 1.55 g/cm³ (predicted)
  • pKa : 0.79 (predicted)

Antitumor Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine, which share structural similarities with our compound of interest, exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • A study synthesized several thieno[2,3-d]pyrimidine derivatives and found that compounds with electron-withdrawing groups displayed enhanced cytotoxicity against MDA-MB-231 breast cancer cells. The most potent derivative had an IC50 value of 27.6 μM .
  • Another study highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives that effectively inhibited tumor cell activity with varying degrees of potency .

Anti-inflammatory and Antimicrobial Properties

Thieno[2,3-d]pyrimidines are also recognized for their anti-inflammatory and antimicrobial activities:

  • Compounds in this family have shown promise as drug targets in the development of anti-inflammatory drugs and treatments for infections .
  • Specific derivatives have been evaluated for their ability to inhibit bacterial growth and reduce inflammation in cellular models.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • Molecular docking studies suggest that certain derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
  • The leading compounds demonstrated significant anti-tyrosinase activity due to metal-ligand interactions at the enzyme's active site .

Case Studies

StudyFindings
Guo et al. (2025)Reported the synthesis of thieno[2,3-d]pyrimidine derivatives with significant cytotoxicity against MDA-MB-231 cells (IC50 = 27.6 μM) .
Elmongy et al. (2022)Evaluated the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against breast cancer cells with inhibition rates ranging from 43% to 87% .
Molecular Docking StudiesIdentified potential tyrosinase inhibitors among synthesized derivatives with promising biological profiles .

Q & A

Q. What are the primary synthetic routes for 5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (140) with hydrazides or aminocarbonyl compounds under reflux conditions, yielding thienotriazolopyrimidine derivatives with high purity (70–92% yields) . Alternatively, chlorination of thienopyrimidinones with thionyl chloride, followed by hydrazination and subsequent condensation with aldehydes (e.g., benzaldehyde or p-nitrobenzaldehyde), produces substituted derivatives . Solvents like dry acetonitrile or glacial acetic acid are critical for controlling reaction specificity .

Q. Which spectroscopic techniques are employed for structural characterization?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-S-C at 1060–1270 cm⁻¹, NH/OH stretches at 3150–3350 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent environments (e.g., ethyl groups at δ 1.29 ppm as triplets, aromatic protons at δ 7.2–7.8 ppm). ¹³C NMR assigns carbon types (e.g., carbonyl carbons at δ 156–163 ppm) .
  • X-ray Crystallography : Resolves absolute configuration and bond lengths (mean C–C bond: 1.504 Å; R factor <0.06) .
  • Elemental Analysis : Validates purity (e.g., C: 54.12%, H: 4.29%, N: 17.53% for C₁₈H₁₇N₅O₂S₂) .

Q. How is the compound’s antimicrobial activity screened?

  • Methodological Answer : Use agar diffusion or broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined by serial dilution (e.g., 6.25–100 µg/mL). Hydrazino intermediates and sulfonyl derivatives often show enhanced activity due to electron-withdrawing groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for sulfonyl-substituted derivatives?

  • Methodological Answer :
  • Oxidation Control : Treat thioether intermediates (e.g., 9a-c ) with 4% KMnO₄ in glacial acetic acid until purple color persists for 30 minutes. Excess oxidant is quenched with Na₂SO₃ to prevent over-oxidation .
  • Solvent Optimization : Use DMF for crystallization to improve purity (>95%) and yield (62–77%) .
  • Catalysis : Introduce anhydrous K₂CO₃ to accelerate nucleophilic substitution in acetonitrile .

Q. How to resolve discrepancies in NMR data caused by tautomerism or dynamic effects?

  • Methodological Answer :
  • Variable Temperature NMR : Conduct experiments at 25–60°C to observe tautomeric shifts (e.g., keto-enol equilibria in carbonyl groups) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons at δ 7.2–7.8 ppm) and correlate with carbon environments .
  • Deuterium Exchange : Identify labile protons (e.g., NH₂ at δ 7.77 ppm) by comparing spectra before/after D₂O exposure .

Q. What strategies validate the compound’s anti-inflammatory and analgesic efficacy preclinically?

  • Methodological Answer :
  • In Vivo Models : Use carrageenan-induced paw edema (anti-inflammatory) and hot-plate tests (analgesic) in rodents. Compare activity to diclofenac (10 mg/kg) .
  • Safety Profiling : Determine acute toxicity (ALD₅₀) via dose escalation (10–1000 mg/kg) and monitor ulcerogenic effects in gastric mucosa .
  • Mechanistic Studies : Assess COX-1/COX-2 inhibition via ELISA or fluorometric assays to elucidate selectivity .

Q. How to address contradictions in crystallographic vs. computational structural data?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths/angles with X-ray data (e.g., C–S bond: 1.71 Å experimental vs. 1.69 Å computed) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonds) to explain packing discrepancies .

Methodological Notes

  • Synthetic Reproducibility : Reflux times (5–12 hours) and solvent purity (e.g., anhydrous acetonitrile) are critical for reproducibility .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent trials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.